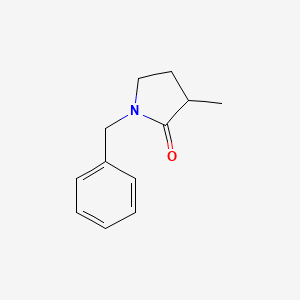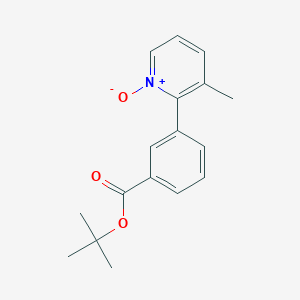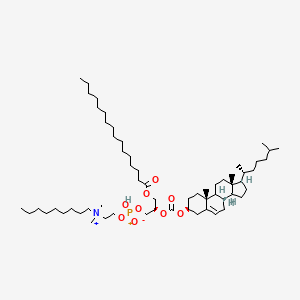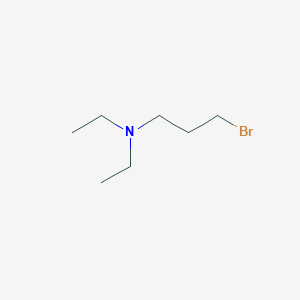![molecular formula C6H11NO4 B3080483 (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid CAS No. 1085528-19-3](/img/structure/B3080483.png)
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Descripción general
Descripción
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, also known as N-methyl-D-aspartic acid (NMDA), is an amino acid derivative that plays a crucial role in the central nervous system (CNS). It is a synthetic compound that is widely used in scientific research due to its ability to activate NMDA receptors. NMDA receptors are a subtype of glutamate receptors that are involved in various physiological and pathological processes such as learning, memory, and neurodegeneration.
Aplicaciones Científicas De Investigación
Antioxidant, Anti-inflammatory, and Antiulcer Activity : The synthesis of novel analogues of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, specifically designed for antioxidant, anti-inflammatory, and antiulcer activities, was demonstrated. These compounds showed significant in vitro antioxidant action and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Catalysts for Methyl Propanoate Production : A study detailed the use of a palladium complex, involving (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, as a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene (Clegg et al., 1999).
Synthesis in Medicinal Chemistry : The compound was used in synthesizing a range of heterocyclic compounds with potential applications in medicinal chemistry. This includes the formation of various analogues and intermediates valuable in drug development (Ukrainets et al., 2014).
Enantioselective Synthesis of Neuroactive Compounds : This acid was instrumental in the enantioselective synthesis of neuroactive compounds, demonstrating its utility in the development of neurologically active drugs (Pajouhesh et al., 2000).
Synthesis of Heterocyclic Systems : It played a role in the synthesis of various heterocyclic systems, contributing to the exploration of new compounds for pharmaceutical applications (Selič et al., 1997).
Aspartic Acid Analogue Research : Research focused on a conformationally restricted aspartic acid analogue with a cyclohexanone skeleton, involving (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, was significant in the field of amino acid research (Buñuel et al., 1997).
Stereochemical Investigations in Drug Development : The compound was used in studying stereochemical relations in drug molecules, aiding in the development of more effective pharmaceuticals (Hartung et al., 2003).
Peptide Research and Drug Design : Its derivatives were studied in computational peptidology, assisting in understanding peptide reactivity and structure, which is crucial for drug design (Flores-Holguín et al., 2019).
Synthesis and Spectroscopic Characterisation in Catalysis : The compound played a role in the palladium-catalyzed methoxycarbonylation of ethene, a significant reaction in industrial chemistry (Eastham et al., 2000).
Structural Investigation in Chemistry : The compound was subject to structural investigation, including X-ray crystallography and spectroscopy, to understand its properties better (Venkatesan et al., 2016).
Propiedades
IUPAC Name |
(2S)-2-[methoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(5(8)9)7(2)6(10)11-3/h4H,1-3H3,(H,8,9)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVIOBZBRHXMY-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B3080416.png)








